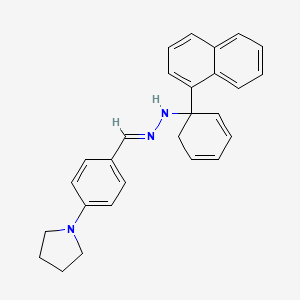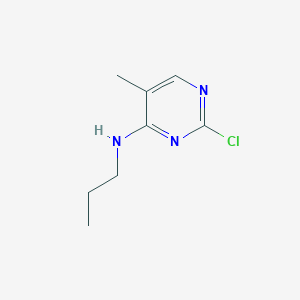
Disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate: is an organic compound known for its unique structure and properties. It is also referred to as 5-carboxy-4-hexylcyclohex-2-ene-1-octanoic acid disodium salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate involves several stepsThe final step involves the addition of disodium to form the salt .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The process includes the use of specific catalysts and reagents to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production .
Analyse Des Réactions Chimiques
Types of Reactions: Disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under specific conditions.
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, Disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations .
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It is used in experiments to understand its interaction with biological molecules and pathways .
Medicine: In the medical field, this compound is explored for its potential therapeutic applications. Researchers are investigating its role in drug development and its effects on specific medical conditions .
Industry: Industrially, this compound is used in the production of various chemical products. Its stability and reactivity make it a valuable component in manufacturing processes .
Mécanisme D'action
The mechanism of action of Disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate involves its interaction with specific molecular targets. It binds to certain enzymes or receptors, modulating their activity and influencing cellular pathways . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
- Disodium 5(or 6)-carboxylato-4-hexylcyclohex-2-ene-1-octanoate
- Disodium 5- (7-carboxylatoheptyl)-2-hexylcyclohex-3-ene-1-carboxylate
Comparison: Compared to similar compounds, Disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate stands out due to its specific structural features and reactivity. Its unique combination of functional groups allows it to participate in a wider range of chemical reactions and applications .
Propriétés
Numéro CAS |
56453-08-8 |
|---|---|
Formule moléculaire |
C21H34Na2O4 |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
disodium;5-(7-carboxylatoheptyl)-2-hexylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C21H36O4.2Na/c1-2-3-4-9-12-18-15-14-17(16-19(18)21(24)25)11-8-6-5-7-10-13-20(22)23;;/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25);;/q;2*+1/p-2 |
Clé InChI |
UAQIGVSGAWVUTO-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCC1C=CC(CC1C(=O)[O-])CCCCCCCC(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone;hydrate](/img/structure/B13767882.png)
![Didodecyl 4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl phosphite](/img/structure/B13767889.png)
![N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1-oxidopyridin-1-ium-4-carboxamide](/img/structure/B13767896.png)



![Bis[2-chloro-1-(chloromethyl)ethyl] 2,3-dichloropropyl phosphate](/img/structure/B13767921.png)


![1-[3-(Azetidin-1-yl)propyl]piperazine](/img/structure/B13767952.png)


